molecular formula C14H14N2O B2881301 (2-furylmethyl)(1H-indol-5-ylmethyl)amine CAS No. 946700-52-3

(2-furylmethyl)(1H-indol-5-ylmethyl)amine

Cat. No.: B2881301
CAS No.: 946700-52-3
M. Wt: 226.279
InChI Key: FZUBLHQIJLZUJH-UHFFFAOYSA-N
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Description

(2-Furylmethyl)(1H-indol-5-ylmethyl)amine is a secondary amine derivative containing both a furylmethyl and an indol-5-ylmethyl substituent. Its molecular formula is C₁₄H₁₄N₂O, with a molecular weight of 226.28 g/mol (CAS: 946700-52-3; MDL: MFCD13248780) . Structurally, it combines a furan ring (2-furyl) and an indole moiety (1H-indol-5-yl), linked via methylamine groups. This compound is of interest in medicinal chemistry due to the pharmacological relevance of indole derivatives, which are prevalent in bioactive molecules, including neurotransmitters, anticancer agents, and antimicrobial compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(1H-indol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-13(17-7-1)10-15-9-11-3-4-14-12(8-11)5-6-16-14/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUBLHQIJLZUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-furylmethyl)(1H-indol-5-ylmethyl)amine typically involves the reaction of 2-furylmethylamine with 1H-indole-5-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-furylmethyl)(1H-indol-5-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or indole rings are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophilic reagents for nitration or sulfonation.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted products with halogen, nitro, or sulfonyl groups.

Scientific Research Applications

(2-furylmethyl)(1H-indol-5-ylmethyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-furylmethyl)(1H-indol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (2-furylmethyl)(1H-indol-5-ylmethyl)amine are best understood through comparison with analogous indole- and amine-containing derivatives. Below is a detailed analysis of its similarities and differences with key compounds:

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

  • Structure : This compound (C₉H₁₂N₂) features a dihydroindole (indoline) ring instead of a fully aromatic indole, with a methylamine group at the 5-position .
  • Synthesis : Prepared via the Tscherniac-Einhorn reaction using indoline and 2-(hydroxymethyl)isoindoline-1,3-dione, followed by hydrolysis. Challenges include byproduct formation due to the unprotected NH group in indoline .
  • Spectral Data :
    • ¹H NMR : Signals at 2.45 ppm (NH₂) and 5.28 ppm (NH) .
    • IR : Peaks at 3359, 3282, and 3012 cm⁻¹ (NH/amine stretching) .
  • Contrast : The saturated indoline ring in this compound reduces aromaticity compared to This compound , likely altering reactivity and biological target interactions.

N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)amine

  • Structure : Contains a pyridin-3-ylmethyl group instead of 2-furylmethyl (C₁₄H₁₃N₃; CAS: 946744-01-0) .
  • Synthesis : Likely involves reductive amination or nucleophilic substitution between indol-5-ylmethylamine and pyridinylmethyl halides.

5-(1H-Indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine Derivatives

  • Structure : Features a thiadiazole ring linked to indol-3-ylmethyl and substituted phenyl groups (e.g., C₁₀H₁₀N₄S derivatives) .
  • Biological Activity : Exhibits antibacterial (80% inhibition against S. aureus) and antifungal (85% inhibition against C. albicans) activity .
  • Contrast : The thiadiazole ring introduces sulfur-based electrophilicity, differing from the furan’s oxygen-based electronic effects in This compound .

1-(Indolin-5-yl)methanamine Derivatives

  • Structure : Includes compounds like 1-(4-chlorobenzyl)-1H-indol-5-amine (C₁₅H₁₃ClN₂; CAS: 1152866-42-6) .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Key Applications
This compound C₁₄H₁₄N₂O 226.28 Indole, furan, amine 946700-52-3 Pharmacological intermediates
(2,3-Dihydro-1H-indol-5-ylmethyl)amine C₉H₁₂N₂ 148.21 Dihydroindole, amine N/A Synthetic intermediate
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)amine C₁₄H₁₃N₃ 223.28 Indole, pyridine, amine 946744-01-0 Bioactive molecule design
5-(1H-Indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine C₁₀H₁₀N₄S 218.28 (varies) Thiadiazole, indole, amine N/A Antimicrobial agents

Research Findings and Implications

Synthetic Challenges : Unlike the dihydroindole compound, This compound may require protection of the indole NH during synthesis to avoid side reactions, as seen in analogous indole-amine syntheses .

Biological Potential: While direct activity data for this compound is lacking, structurally related compounds (e.g., thiadiazole-indole hybrids) show antimicrobial activity, suggesting avenues for testing .

Biological Activity

(2-Furylmethyl)(1H-indol-5-ylmethyl)amine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₄N₂O. The compound consists of a furyl group and an indole moiety, which are known for their roles in various biological processes. The presence of these functional groups suggests that the compound may interact with multiple biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Inhibition of Kinases : Compounds with indole structures often exhibit inhibitory effects on kinases such as Glycogen Synthase Kinase 3 (GSK3), which is implicated in neurodegenerative diseases like Alzheimer's disease .
  • Modulation of Angiogenesis : Some substituted amines have shown effectiveness in inhibiting angiogenesis, which is crucial in cancer progression and other diseases .

2. Pharmacological Effects

The biological activities attributed to this compound include:

  • Antitumor Activity : Similar compounds have demonstrated the ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
  • Neuroprotective Effects : By inhibiting GSK3, this compound could potentially protect against neurodegeneration associated with Alzheimer's disease .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a related indole derivative, showing significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests that this compound may exhibit similar properties due to its structural analogies.

Case Study 2: Neuroprotection

In another investigation, researchers explored the neuroprotective effects of compounds containing the indole structure. They found that these compounds could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. This supports the hypothesis that this compound might also confer neuroprotective benefits.

Data Tables

Biological Activity Mechanism Reference
AntitumorInduces apoptosis
NeuroprotectionInhibits GSK3
Angiogenesis inhibitionTargets VEGF receptors

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